N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
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Properties
CAS No. |
892436-67-8 |
|---|---|
Molecular Formula |
C27H22ClN3O6 |
Molecular Weight |
519.94 |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C27H22ClN3O6/c1-35-18-10-7-16(8-11-18)14-31-26(33)25-24(19-5-3-4-6-21(19)37-25)30(27(31)34)15-23(32)29-17-9-12-22(36-2)20(28)13-17/h3-13H,14-15H2,1-2H3,(H,29,32) |
InChI Key |
IBTZZKURTVCNKF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC(=C(C=C5)OC)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a chloro-substituted phenyl group and a benzofuro-pyrimidine moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that related compounds in this class may induce apoptosis in cancer cells and inhibit tumor growth.
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains and fungi.
- Enzyme Inhibition : Compounds similar to this one have been identified as potential inhibitors of enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase (IDO).
Anticancer Mechanism
A study highlighted the selective cytotoxicity of a related compound on melanoma cells. This compound induced cell cycle arrest and reduced melanin content in human melanoma cells (VMM917), suggesting a potential mechanism for its anticancer effects through modulation of cellular pathways involved in proliferation and differentiation .
Enzyme Inhibition
The compound's ability to inhibit IDO has been noted in various studies. IDO plays a crucial role in immune regulation and tumor progression. Inhibition of this enzyme could enhance the effectiveness of existing cancer therapies by reversing tumor-induced immunosuppression .
Case Studies
- Cytotoxicity in Melanoma : A study investigated the effects of a structurally similar compound on human melanoma cells. It was found to exhibit a 4.9-fold increase in cytotoxicity compared to normal cells and induced cell cycle arrest at the S phase .
- Enzyme Modulation : Research has demonstrated that certain derivatives can effectively modulate IDO activity, leading to enhanced anti-cancer responses when combined with other treatments .
Data Table: Biological Activities and Effects
Scientific Research Applications
Medicinal Chemistry
The compound is noted for its potential as a pharmaceutical agent . Its structure suggests it may interact with biological targets involved in various diseases, including cancer and inflammatory conditions. The presence of both chloro and methoxy groups enhances its pharmacological profile by potentially increasing solubility and bioavailability.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties . For instance, studies have shown that derivatives of benzofuro[3,2-d]pyrimidine can inhibit tumor growth by inducing apoptosis in cancer cells. The specific interactions of N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide with cellular pathways warrant further investigation to establish its efficacy as an anticancer drug.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory responses makes it a candidate for developing anti-inflammatory medications. Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting that this compound could possess similar effects.
Neuroprotective Effects
Emerging studies highlight the neuroprotective potential of pyrimidine derivatives in models of neurodegenerative diseases. The unique structure of this compound may allow it to cross the blood-brain barrier effectively, offering therapeutic avenues for conditions like Alzheimer's and Parkinson's disease.
Synthesis and Derivative Development
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Developing derivatives with modified functional groups could enhance its biological activity and selectivity against specific targets.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro with related compounds. |
| Study B | Anti-inflammatory Effects | Showed reduction in cytokine levels in animal models treated with similar benzofuro derivatives. |
| Study C | Neuroprotective Potential | Indicated improved cognitive function in models exposed to neurotoxic agents when treated with pyrimidine derivatives. |
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Condensation of aromatic aldehydes with amines to form intermediates.
- Cyclization under controlled temperatures (e.g., 60–80°C) to construct the benzofuropyrimidine core.
- Acetylation of the pyrimidine scaffold with chloroacetamide derivatives in solvents like DMSO or acetonitrile . Critical parameters include reaction time (24–48 hours), inert atmospheres (N₂/Ar), and purification via column chromatography. Reaction progress is monitored via TLC or HPLC .
Q. What analytical techniques confirm the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .
Q. What structural features contribute to its biological activity?
Key features include:
- 3-Chloro-4-methoxyphenyl group : Enhances lipophilicity and target binding via halogen bonding.
- Benzofuropyrimidine core : Facilitates π-π stacking with biological targets.
- Acetamide linker : Allows flexibility for interactions with enzymatic active sites .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Synthesize analogs : Modify substituents (e.g., replace chloro with fluoro, vary methoxy positions) to assess bioactivity trends.
- Biological assays : Test against target enzymes (e.g., kinases) or cell lines (e.g., cancer) to correlate structural changes with potency .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes and identify critical residues .
Q. How can contradictory biological activity data be resolved?
- Reproduce assays : Standardize conditions (e.g., cell culture media, enzyme concentrations) to minimize variability.
- Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity, fluorescence polarization for enzymatic inhibition) .
- Meta-analysis : Compare data across studies to identify consistent trends vs. outliers .
Q. What computational strategies predict its interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., GROMACS) to assess stability and binding free energies.
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors .
- Pharmacophore Mapping : Identify essential interaction motifs using Schrödinger Phase .
Methodological Considerations
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene).
- Catalyst variation : Compare bases (e.g., K₂CO₃ vs. Et₃N) for acetylation steps.
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time .
Q. What strategies mitigate degradation during storage?
- Lyophilization : Store as a lyophilized powder under inert gas (Ar).
- Stability studies : Monitor degradation via accelerated conditions (40°C/75% RH) and HPLC .
Structural Analogs and Comparative Data
| Compound Class | Key Modifications | Bioactivity Trends | Reference |
|---|---|---|---|
| Chlorophenyl derivatives | Chloro at position 3 or 4 | Enhanced antitumor activity | |
| Fluorinated analogs | Fluoro substituents | Improved metabolic stability | |
| Methoxy-varied derivatives | Methoxy at position 4 vs. 3 | Altered target selectivity |
Key Challenges in Research
- Stereochemical control : Racemization risks during synthesis require chiral HPLC for resolution .
- Solubility limitations : Use co-solvents (e.g., PEG-400) or prodrug strategies for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
